molecular formula C11H15NO2S B174404 methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 184174-81-0

methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B174404
CAS No.: 184174-81-0
M. Wt: 225.31 g/mol
InChI Key: BDPLKEMLVDUYRR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CL-112648 involves several steps. The key intermediate is 3-methoxyestra-1,3,5(10)-trien-17-ylamine, which is reacted with 1H-pyrrole-2,5-dione in the presence of a suitable base to form the final product. The reaction is typically carried out in an organic solvent such as methylene chloride or chloroform .

Industrial Production Methods

Industrial production of CL-112648 follows similar synthetic routes but on a larger scale. The compound is synthesized in bulk using high-purity reagents and solvents. The reaction conditions are optimized to ensure maximum yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

CL-112648 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

CL-112648 has a wide range of scientific research applications, including:

Mechanism of Action

CL-112648 exerts its effects by inhibiting phospholipase C activation. This enzyme plays a crucial role in the hydrolysis of phosphatidylinositol 4,5-bisphosphate to generate inositol trisphosphate and diacylglycerol, which are important secondary messengers in cell signaling pathways. By inhibiting this enzyme, CL-112648 disrupts the signaling cascade, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CL-112648 is unique due to its high selectivity and potency as a phospholipase C inhibitor. It has been shown to be effective at very low concentrations, making it a valuable tool in scientific research .

Biological Activity

Methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS No. 184174-81-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₁₁H₁₅NO₂S
  • Molecular Weight: 225.31 g/mol
  • Melting Point: 95-96 °C
  • InChI Key: BDPLKEMLVDUYRR-UHFFFAOYSA-N
  • PubChem CID: 2756554

Research indicates that compounds with a cyclohepta[b]thiophene scaffold exhibit promising antiproliferative activity against various cancer cell lines. The mechanism of action primarily involves:

  • Inhibition of Tubulin Polymerization: Similar to established anticancer agents like taxanes and vinca alkaloids, this compound may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Induction of Apoptosis: Studies have shown that this compound can induce early apoptosis in cancer cells by activating caspases (3, 8, and 9), which are critical for the apoptotic process .
  • Cell Cycle Arrest: The compound causes G2/M phase accumulation in treated cells, indicating its potential to halt cell division and promote cell death in malignant cells .

Antiproliferative Studies

A significant study evaluated the antiproliferative effects of various cyclohepta[b]thiophene derivatives against the A549 non-small cell lung cancer cell line. This compound was among the compounds tested:

CompoundGI50 (μM)Cell Line
Compound 17 (methyl 2-amino derivative)0.28 - 0.62Various including leukemia and prostate cancer
Control (Nocodazole)N/AN/A

The compound demonstrated submicromolar GI50 values across multiple cancer types, indicating potent growth inhibition .

Cytotoxicity Assessment

The cytotoxicity profile was assessed using a panel of human cancer cell lines. The results indicated minimal cytotoxicity towards normal cells while exhibiting high selectivity for cancerous cells:

Cell LineLC50 (μM)Remarks
A549>10Low cytotoxicity
OVACAR-4<1High sensitivity
T47D<1High sensitivity

This selectivity suggests a favorable therapeutic window for further development as an anticancer agent .

Case Studies

  • In Vivo Efficacy : In a CT26 murine model of colon cancer, treatment with this compound resulted in significant tumor growth reduction compared to untreated controls. This highlights its potential for clinical application as an effective chemotherapeutic agent .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound's ability to induce apoptosis was linked to the disruption of mitochondrial membrane potential and subsequent release of cytochrome c into the cytosol, a key event in the apoptosis pathway .

Properties

IUPAC Name

methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-14-11(13)9-7-5-3-2-4-6-8(7)15-10(9)12/h2-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPLKEMLVDUYRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184174-81-0
Record name methyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
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